molecular formula C7H11NO3 B14557426 2,2-Dimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrole-5-carboxylic acid CAS No. 61856-91-5

2,2-Dimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrole-5-carboxylic acid

Cat. No.: B14557426
CAS No.: 61856-91-5
M. Wt: 157.17 g/mol
InChI Key: NMQZCCLAVDITNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Carboxy-5,5-dimethyl-1-pyrroline 1-oxide is an organic compound with the molecular formula C7H11NO3. It is a derivative of pyrroline and is known for its unique chemical properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carboxy-5,5-dimethyl-1-pyrroline 1-oxide typically involves the reaction of pyrroline with dimethylamine to form 5,5-dimethyl-1-pyrroline. This intermediate is then oxidized using oxygen under controlled conditions to yield the desired compound . The reaction often requires organic solvents such as methanol or dichloromethane and catalysts like silver chloride. Temperature and reaction time are critical factors in ensuring the successful formation of the compound .

Industrial Production Methods

Industrial production of 2-Carboxy-5,5-dimethyl-1-pyrroline 1-oxide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow reactors and automated control systems are employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Carboxy-5,5-dimethyl-1-pyrroline 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while reduction can produce simpler compounds with fewer functional groups .

Mechanism of Action

The mechanism by which 2-Carboxy-5,5-dimethyl-1-pyrroline 1-oxide exerts its effects involves trapping free radicals and forming stable adducts. This process helps in reducing oxidative stress and preventing cellular damage. The compound interacts with various molecular targets, including enzymes and reactive oxygen species, to modulate their activity and mitigate harmful effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Carboxy-5,5-dimethyl-1-pyrroline 1-oxide stands out due to its additional carboxylic acid group, which enhances its reactivity and allows for more diverse applications. This functional group also improves its solubility in aqueous solutions, making it more versatile for biological and medical research .

Properties

CAS No.

61856-91-5

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

5,5-dimethyl-1-oxido-3,4-dihydropyrrol-1-ium-2-carboxylic acid

InChI

InChI=1S/C7H11NO3/c1-7(2)4-3-5(6(9)10)8(7)11/h3-4H2,1-2H3,(H,9,10)

InChI Key

NMQZCCLAVDITNS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=[N+]1[O-])C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.